N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(pentyloxy)benzamide
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Overview
Description
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(pentyloxy)benzamide is a complex organic compound that features a unique structure combining a cyclopenta[b]thiophene ring with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(pentyloxy)benzamide typically involves multiple steps, starting with the formation of the cyclopenta[b]thiophene ring. This can be achieved through a series of cyclization reactions involving thiophene derivatives. The cyano group is introduced via nucleophilic substitution reactions, while the benzamide moiety is attached through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(pentyloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Its properties make it suitable for use in materials science, particularly in the development of optoelectronic devices.
Mechanism of Action
The mechanism by which N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(pentyloxy)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
- 2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
- 4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Uniqueness
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(pentyloxy)benzamide stands out due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-2-3-4-12-24-15-10-8-14(9-11-15)19(23)22-20-17(13-21)16-6-5-7-18(16)25-20/h8-11H,2-7,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAFEFIECRZNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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